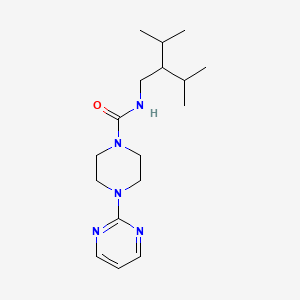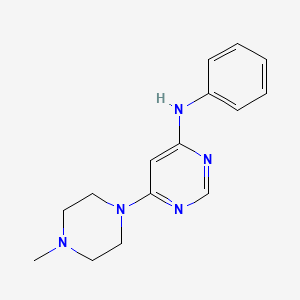
N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a high affinity for certain proteins, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide involves the inhibition of certain proteins, including protein kinase B (AKT) and cyclin-dependent kinase 4 (CDK4), which are involved in cell growth and proliferation. By inhibiting these proteins, this compound can slow down or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurons, it can protect against oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide is its high affinity for certain proteins, which makes it a potent inhibitor. However, this also means that it may have off-target effects, which could limit its use in certain experiments. In addition, the synthesis of this compound can be complex and time-consuming, which could limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, the development of new delivery methods for this compound could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide involves several steps, including the reaction of 4-bromo-2,6-dimethylpyrimidine with 1-(3-aminopropyl)piperazine, followed by the reaction of the resulting intermediate with tert-butyl 2-(aminocarbonyl)piperazine-1-carboxylate. The final product is obtained by deprotecting the tert-butyl group with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-13(2)15(14(3)4)12-20-17(23)22-10-8-21(9-11-22)16-18-6-5-7-19-16/h5-7,13-15H,8-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCBKGRSVZFQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)N1CCN(CC1)C2=NC=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)

![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)

![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)



